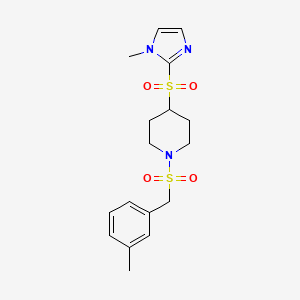

4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine

Description

This compound features a piperidine core substituted with two sulfonyl groups: one linked to a 1-methylimidazole moiety and the other to a 3-methylbenzyl group.

Properties

IUPAC Name |

4-(1-methylimidazol-2-yl)sulfonyl-1-[(3-methylphenyl)methylsulfonyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S2/c1-14-4-3-5-15(12-14)13-25(21,22)20-9-6-16(7-10-20)26(23,24)17-18-8-11-19(17)2/h3-5,8,11-12,16H,6-7,9-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZQRZOYVAVBFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine , identified by its IUPAC name, exhibits significant biological activity that has been the subject of various studies. This article provides an overview of its biological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by relevant data and research findings.

- Molecular Formula : C19H25N3O5S2

- Molecular Weight : 439.55 g/mol

- Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that compounds with similar structures have demonstrated varying levels of antibacterial efficacy. For instance, studies have shown that derivatives containing sulfonamide groups exhibit moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The synthesized piperidine derivatives have been evaluated for their antibacterial properties, with some compounds showing promising results against multiple strains .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Salmonella typhi | 8 |

| Compound B | Bacillus subtilis | 4 |

| Compound C | Escherichia coli | 16 |

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. A study highlighted that certain derivatives exhibited strong inhibitory activity against urease, with IC50 values significantly lower than standard inhibitors .

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound D | AChE | 2.14 ± 0.003 |

| Compound E | Urease | 1.13 ± 0.003 |

3. Anticancer Activity

Recent investigations into the anticancer properties of similar piperidine derivatives revealed promising results in vitro. For example, compounds were tested against various cancer cell lines, showing significant cytotoxicity and potential for further development as anticancer agents .

Case Study 1: Antibacterial Efficacy

A study evaluated a series of piperidine derivatives for their antibacterial activity against resistant strains of bacteria. The results indicated that compounds with sulfonyl groups showed enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death.

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition capabilities of sulfonamide derivatives, where the synthesized compound demonstrated a competitive inhibition mechanism against urease, suggesting its potential use in treating conditions associated with elevated urease levels.

Scientific Research Applications

Antidiabetic Agents

Recent studies have highlighted the potential of piperidine derivatives, including the compound , as antidiabetic agents. Research indicates that such compounds exhibit significant inhibitory effects on enzymes related to glucose metabolism, making them candidates for diabetes therapy. For instance, derivatives with similar structures have shown IC₅₀ values significantly lower than standard treatments like acarbose, suggesting enhanced efficacy in glucose regulation .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Compounds with similar imidazole and piperidine frameworks have demonstrated activity against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for their growth and replication . This suggests that the compound could be explored further for antibiotic development.

Anti-inflammatory Properties

Research has indicated that compounds containing imidazole rings can exhibit anti-inflammatory effects. Studies on structurally related compounds have shown promising results in inhibiting inflammatory pathways, which could position this compound as a candidate for treating inflammatory diseases .

Cancer Research

The potential application of this compound in cancer therapy is another area of interest. Sulfonamide derivatives have been investigated for their ability to inhibit specific enzymes involved in tumor progression. The structural features of the compound may allow it to interact with targets such as kinases or other regulatory proteins involved in cancer cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Compound Reference | IC₅₀ (μM) | Notes |

|---|---|---|---|

| Antidiabetic | Piperidine Derivatives | 9.86 | Superior to acarbose |

| Antimicrobial | Sulfonamide Derivatives | Varies | Effective against Gram-positive bacteria |

| Anti-inflammatory | Imidazole Compounds | Varies | Inhibits cytokine production |

| Cancer Therapy | Sulfonamide Analogues | Varies | Targets tumor growth pathways |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison

Key Observations:

- Dual vs. Single Sulfonyl Groups : The target compound’s dual sulfonyl groups may improve stability and binding affinity compared to the single-sulfonyl derivative (), which was discontinued, possibly due to poor solubility or efficacy .

- Sulfonyl vs.

- Aromatic Substituents : The 3-methylbenzyl group in the target compound offers lipophilicity, contrasting with the fluorophenyl-pyrrole in , which may engage in π-π stacking with biological targets .

Pharmacological Potential (Inferred from Analogs)

- Imidazole Core : Shared with and , this moiety is associated with antimicrobial, anticancer, and enzyme inhibitory activities .

- Sulfonyl Groups : Enhance binding to serine proteases or kinases, as seen in sulfonamide-based drugs. The dual substitution in the target compound could broaden target selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of sulfonyl-substituted piperidines typically involves sulfonation of the piperidine core using sulfonyl chlorides or sulfonic acid derivatives. For example, sulfonylation of piperidine intermediates can be achieved under basic conditions (e.g., potassium carbonate in anhydrous dichloromethane) to ensure efficient coupling . Optimization may involve varying solvent polarity (e.g., DMF vs. THF) and reaction temperature (0°C to reflux) to balance reactivity and byproduct formation. Monitoring via TLC or HPLC is critical to track reaction progress .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC with UV detection (≥98% purity threshold) .

- 1H/13C NMR to confirm sulfonyl group integration and absence of unreacted intermediates. For instance, the imidazole protons typically resonate at δ 7.5–8.0 ppm, while piperidine protons appear as multiplet signals between δ 2.5–4.0 ppm .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C₁₇H₂₁N₃O₄S₂: 395.09 g/mol) .

Q. What solvent systems are suitable for recrystallization to achieve high-purity crystals?

- Methodological Answer : Recrystallization from a 2:1 mixture of ethyl acetate and hexane is commonly effective for sulfonamide derivatives. Alternatively, dimethyl sulfoxide (DMSO) can dissolve polar intermediates but requires careful removal under vacuum to avoid decomposition .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the dual sulfonyl groups in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of sulfonyl groups on the piperidine ring. For example, Fukui indices may identify reactive sites for nucleophilic attack, while transition-state modeling can predict regioselectivity in reactions with amines or alcohols .

Q. What experimental strategies resolve contradictions in observed vs. predicted biological activity data for this compound?

- Methodological Answer : If in vitro assays (e.g., enzyme inhibition) contradict computational predictions (e.g., molecular docking):

- Re-evaluate assay conditions : Check buffer pH (e.g., sodium acetate buffer at pH 4.6 ) and co-solvent effects (e.g., DMSO concentration ≤1% to avoid denaturation).

- Validate binding via SPR or ITC to measure binding kinetics directly .

- Perform dose-response studies to rule out non-specific interactions at high concentrations .

Q. How can statistical design of experiments (DoE) optimize multi-step synthesis yields?

- Methodological Answer : Apply a fractional factorial design (e.g., 2³ design) to test variables:

- Factors : Reaction temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. acetonitrile).

- Response : Yield (%) monitored via HPLC.

- Analysis : Use ANOVA to identify significant factors and interactions. For example, a Pareto chart may reveal temperature-catalyst synergy as the dominant yield driver .

Q. What mechanistic insights explain the stability of the imidazole-sulfonyl moiety under acidic conditions?

- Methodological Answer : Conduct accelerated stability studies in 0.1M HCl (pH 1.2) at 40°C for 24 hours. Monitor degradation via LC-MS and identify products (e.g., sulfonic acid derivatives). The imidazole ring’s aromaticity and sulfonyl group’s electron-withdrawing nature likely stabilize the compound against hydrolysis .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.